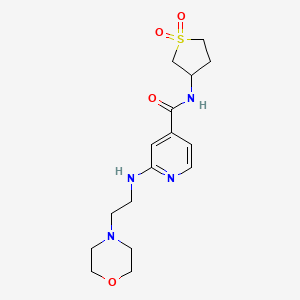
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as MPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In anticancer studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. In Alzheimer's disease studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In anticancer studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to reduce the levels of amyloid-beta peptides in the brain. In corrosion inhibition studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to reduce the corrosion rate of metals.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Another advantage is its potential applications in various fields, which allows for interdisciplinary research. One limitation of using N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. In medicinal chemistry, future studies could focus on optimizing the structure of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine for increased anticancer activity. In pharmacology, future studies could focus on the development of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine-based drugs for the treatment of Alzheimer's disease. In materials science, future studies could focus on the development of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine-based coatings for corrosion protection. Overall, the potential applications of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine make it a promising compound for further research in various fields.
Synthesis Methods
The synthesis of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 3-methoxybenzaldehyde, 4-pyridinecarboxaldehyde, and thiosemicarbazide in the presence of a catalyst. The resulting product is N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, which can be purified by recrystallization.
Scientific Research Applications
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has shown potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In pharmacology, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In materials science, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential as a corrosion inhibitor for metals.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-4-2-3-12(9-13)17-15-18-14(10-20-15)11-5-7-16-8-6-11/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQYHCSRNCMCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)


![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)

![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)